Oenin
Oenin
Malvidin 3-O-beta-D-glucoside is an anthocyanin cation consisting of malvidin having a beta-D-glucosyl residue attached at the 3-hydroxy position. It has a role as a metabolite. It is a beta-D-glucoside, an anthocyanin cation and an aromatic ether. It is functionally related to a malvidin. It is a conjugate acid of a malvidin 3-O-beta-D-glucoside betaine.
Oenin is a natural product found in Vaccinium padifolium, Rubus idaeus, and other organisms with data available.
Malvidin 3-O-glucoside is a metabolite found in or produced by Saccharomyces cerevisiae.
Oenin is a natural product found in Vaccinium padifolium, Rubus idaeus, and other organisms with data available.
Malvidin 3-O-glucoside is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
7228-78-6
VCID:
VC21344307
InChI:
InChI=1S/C23H24O12.ClH/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23;/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27);1H
SMILES:
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-]
Molecular Formula:
C23H25ClO12
Molecular Weight:
528.9 g/mol
Oenin
CAS No.: 7228-78-6
Cat. No.: VC21344307
Molecular Formula: C23H25ClO12
Molecular Weight: 528.9 g/mol
* For research use only. Not for human or veterinary use.

Description | Malvidin 3-O-beta-D-glucoside is an anthocyanin cation consisting of malvidin having a beta-D-glucosyl residue attached at the 3-hydroxy position. It has a role as a metabolite. It is a beta-D-glucoside, an anthocyanin cation and an aromatic ether. It is functionally related to a malvidin. It is a conjugate acid of a malvidin 3-O-beta-D-glucoside betaine. Oenin is a natural product found in Vaccinium padifolium, Rubus idaeus, and other organisms with data available. Malvidin 3-O-glucoside is a metabolite found in or produced by Saccharomyces cerevisiae. |
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CAS No. | 7228-78-6 |
Molecular Formula | C23H25ClO12 |
Molecular Weight | 528.9 g/mol |
IUPAC Name | 2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
Standard InChI | InChI=1S/C23H24O12.ClH/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23;/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27);1H |
Standard InChI Key | YDIKCZBMBPOGFT-UHFFFAOYSA-N |
Isomeric SMILES | COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] |
SMILES | COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] |
Canonical SMILES | COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] |
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